(Phe2,Orn8)-oxytocin is a synthetic cyclic peptide analog characterized by the substitution of phenylalanine at position 2 and ornithine at position 8. Despite its structural derivation from oxytocin, these specific amino acid replacements fundamentally alter its pharmacological profile, transforming it into a highly selective V1 vasopressin receptor (V1a) agonist with minimal affinity for oxytocin (OXTR) or V2 vasopressin receptors. In procurement and experimental design, this compound is utilized as a precision pharmacological tool to isolate V1-mediated physiological responses—such as vasoconstriction, smooth muscle contractility, and specific neurobehavioral pathways—without the confounding antidiuretic or broad-spectrum receptor activation seen with native arginine vasopressin (AVP) or oxytocin [1].
Substituting (Phe2,Orn8)-oxytocin with native arginine vasopressin (AVP) or oxytocin critically compromises experimental integrity in receptor-specific studies. AVP acts as a dual agonist, activating both V1 (pressor) and V2 (antidiuretic/fibrinolytic) receptors, making it impossible to isolate V1-driven hemodynamic or neural responses from secondary V2-mediated physiological changes [1]. Conversely, despite its nomenclature, (Phe2,Orn8)-oxytocin lacks meaningful affinity for the oxytocin receptor (OXTR); substituting it with native oxytocin or OXTR-specific analogs like [Thr4,Gly7]-oxytocin will activate entirely divergent signaling cascades (e.g., anxiolytic rather than fear-mediating pathways in the amygdala) [2]. For rigorous pharmacological mapping, procurement of the exact (Phe2,Orn8) modification is mandatory to ensure orthogonal V1/AVPR activation.
While native Arginine Vasopressin (AVP) activates both V1 (vasoconstriction) and V2 (antidiuretic/heart rate modulation) receptors, (Phe2,Orn8)-oxytocin acts as a highly selective V1-receptor agonist. In conscious rat models with autonomic blockade, (Phe2,Orn8)-oxytocin demonstrates potent V1-mediated pressor sensitivity increases comparable to AVP, but completely lacks the V2-mediated heart rate modulation and plasminogen activator responses seen with AVP or the selective V2 agonist Desmopressin [1].
| Evidence Dimension | V1 vs V2 Receptor Activation (Hemodynamic Response) |
| Target Compound Data | Potent V1 pressor response; zero V2-mediated heart rate decrease or fibrinolytic surge. |
| Comparator Or Baseline | AVP (mixed V1/V2 activation) / Desmopressin (potent V2 activation). |
| Quantified Difference | Complete isolation of V1 pressor activity without confounding V2-mediated antidiuretic or secondary heart rate effects. |
| Conditions | In vivo conscious rat models (autonomic blockade) and fibrinolytic assays. |
For researchers mapping cardiovascular reflexes or developing V1-specific therapeutics, this compound eliminates the confounding variables introduced by V2 receptor cross-activation.
Despite being an oxytocin analog, (Phe2,Orn8)-oxytocin selectively activates vasopressin receptors (AVPR) rather than oxytocin receptors (OXTR). In studies of the central amygdala (CeA), (Phe2,Orn8)-oxytocin specifically activates AVPR+ neurons in the medial central amygdala (CeM), which project to the periaqueductal gray to mediate freezing behavior. In contrast, the comparator [Thr4,Gly7]-oxytocin (TGOT) selectively activates OXTR+ neurons in the lateral central amygdala (CeL) [1].
| Evidence Dimension | Receptor-Specific Neural Activation |
| Target Compound Data | Selective activation of AVPR+ neurons in CeM. |
| Comparator Or Baseline | [Thr4,Gly7]-oxytocin (TGOT) (selectively activates OXTR+ neurons in CeL). |
| Quantified Difference | Orthogonal receptor activation allowing precise functional dissection of CeL (OXTR) vs CeM (AVPR) pathways. |
| Conditions | In vivo / ex vivo central amygdala (CeA) mapping and behavioral freezing models. |
Procurement of this specific analog is mandatory for neuroscientists needing to pharmacologically isolate vasopressin-driven fear responses from oxytocin-driven social/anxiolytic responses in the brain.
(Phe2,Orn8)-oxytocin serves as a reliable pharmacological tool for inducing V1-mediated smooth muscle contraction. In ex vivo preparations of rabbit epididymis, the compound induces sustained tissue contractility with a well-defined EC50 value of 280 nM [1]. This provides a measurable, reproducible baseline for evaluating V1 receptor function in peripheral tissues, distinguishing it from non-specific contractile agents.
| Evidence Dimension | Ex Vivo Contractility (EC50) |
| Target Compound Data | EC50 = 280 nM for sustained contractility. |
| Comparator Or Baseline | Unstimulated baseline tissue. |
| Quantified Difference | Dose-dependent, V1-specific sustained contraction at nanomolar concentrations. |
| Conditions | Rabbit epididymis smooth muscle preparation. |
Provides a standardized, reproducible V1 agonist for ex vivo tissue assays, ensuring lot-to-lot consistency in smooth muscle pharmacology studies.
Due to its strict V1 selectivity, (Phe2,Orn8)-oxytocin is the preferred procurement choice for in vivo models studying baroreflex buffering and pressor responses. It allows researchers to induce vasoconstriction without the confounding antidiuretic or heart-rate modulating effects inherent to native AVP [1].
In neurobiology, particularly in studies of the amygdala and fear conditioning, this compound is essential for selectively activating AVPR+ neural populations. It enables the precise functional dissection of freezing behaviors (AVPR-mediated) from social or anxiolytic behaviors (OXTR-mediated) [2].
The compound's reliable induction of smooth muscle contractility (EC50 = 280 nM) makes it a standard reference material for ex vivo tissue assays, such as epididymal or vascular smooth muscle preparations, requiring a reproducible V1 agonist [3].